Chemical structure and properties of Olopatadine Methyl Ester
Chemical structure and properties of Olopatadine Methyl Ester
The following technical guide provides an in-depth characterization of Olopatadine Methyl Ester, designed for researchers and drug development professionals.
Chemical Profiling, Synthesis, and Impurity Management
Executive Summary
Olopatadine Methyl Ester (Methyl (Z)-11-[3-(dimethylamino)propylidene]-6,11-dihydrodibenz[b,e]oxepin-2-carboxylate) is a critical chemical entity in the lifecycle of Olopatadine Hydrochloride, a dual-acting antihistamine and mast cell stabilizer. It serves two distinct roles:
-
Synthetic Intermediate: A precursor in the Wittig olefination route for Olopatadine manufacturing.
-
Process-Related Impurity: A degradation product formed via solvolysis when Olopatadine is exposed to methanol under acidic conditions.
Control of this ester is mandated by ICH Q3A/Q3B guidelines due to its altered physicochemical properties (increased lipophilicity) and potential impact on drug product stability.
Chemical Identity & Structural Analysis[1]
The transition from Olopatadine (parent acid) to its Methyl Ester fundamentally alters the molecule's ionization profile. While Olopatadine exists as a zwitterion at physiological pH (containing both a basic amine and an acidic carboxylate), the Methyl Ester masks the acidic moiety, rendering the molecule a weak base.
Structural Comparison
| Feature | Olopatadine (Parent) | Olopatadine Methyl Ester | Impact |
| Formula | C₂₁H₂₃NO₃ | C₂₂H₂₅NO₃ | Addition of Methyl group (+14 Da) |
| MW | 337.41 g/mol | 351.44 g/mol | Mass shift detectable in LC-MS |
| Acidic pKa | ~4.2 (Carboxylic Acid) | N/A (Esterified) | Loss of anionic character at pH > 4 |
| Basic pKa | ~9.8 (Tertiary Amine) | ~9.8 (Tertiary Amine) | Retains basicity |
| LogP (pH 7.4) | ~1.2 - 1.4 (Zwitterionic) | > 3.0 (Estimated) | Significantly higher membrane permeability |
| State | Zwitterion | Hydrophobic Base | Drastic change in solubility profile |
Structural Visualization
The following diagram illustrates the structural relationship and the critical "Z" configuration required for biological activity.
Figure 1: Interconversion between Olopatadine and its Methyl Ester. The reversibility of this reaction dictates both synthesis strategies and stability concerns.
Synthesis & Formation Mechanisms[1][4]
Understanding the origin of Olopatadine Methyl Ester is essential for establishing Critical Process Parameters (CPPs).
A. The Wittig Synthesis Route (Intermediate)
In the primary industrial synthesis of Olopatadine, the ester is often formed before the final acid.
-
Reaction: 11-Oxo-6,11-dihydrodibenz[b,e]oxepin-2-carboxylate (Isoxepac ester) reacts with (3-dimethylaminopropyl)triphenylphosphonium bromide.[1]
-
Outcome: Formation of the alkene linkage (Z/E mixture).
-
Purification: The methyl ester intermediate is often easier to purify (via crystallization) than the zwitterionic acid.
-
Final Step: Saponification (NaOH/Water) yields Olopatadine. Incomplete hydrolysis results in the Methyl Ester remaining as a process impurity.
B. Solvolysis (Degradation Impurity)
During drug product manufacturing or analytical testing, if Olopatadine (Acid) is dissolved in methanol (common diluent) and exposed to acid traces or heat, Fischer esterification occurs.
-
Risk Factor: High risk during HPLC sample preparation if using Methanol as a diluent for long sequences.
-
Mitigation: Use Acetonitrile/Buffer mixtures instead of Methanol for sample diluents.
Figure 2: The role of the Methyl Ester in the synthetic pathway of Olopatadine.
Analytical Characterization Protocols
The Methyl Ester is a hydrophobic impurity. Its detection relies on Reverse-Phase HPLC (RP-HPLC), where it elutes significantly later than the parent drug.
Protocol: High-Performance Liquid Chromatography (HPLC)
This method is self-validating through the resolution requirement between the Z-isomer (Active) and the Methyl Ester (Impurity).
-
Column: C18 (e.g., Zorbax Eclipse Plus or equivalent), 150 x 4.6 mm, 3.5 µm.
-
Mobile Phase A: 0.05 M Potassium Phosphate Buffer (pH 3.0).
-
Mobile Phase B: Acetonitrile.[2]
-
Mode: Gradient Elution.
-
Rationale: A gradient is required to elute the polar parent (early) and the non-polar ester (late) in a reasonable run time.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV @ 299 nm (Max absorption for the dibenz[b,e]oxepin system).
-
Temperature: 30°C.
System Suitability Criteria:
-
Resolution (Rs): > 2.0 between Olopatadine and Olopatadine Methyl Ester.
-
Tailing Factor: < 1.5 for both peaks.
Expected Retention Behavior:
| Compound | Approx. RRT (Relative Retention Time) | Mechanism |
|---|---|---|
| Olopatadine (Parent) | 1.00 | Elutes early due to polar carboxylate/amine zwitterion. |
| Olopatadine Methyl Ester | ~1.8 - 2.2 | Elutes late due to hydrophobic ester cap. |
Protocol: Mass Spectrometry (LC-MS) Identification
When characterizing unknown impurities, the Methyl Ester shows a distinct fragmentation pattern.
-
Ionization: ESI Positive Mode (+ve).
-
Parent Ion [M+H]+:
-
Olopatadine: m/z 338.2
-
Methyl Ester: m/z 352.2 (+14 Da shift).
-
-
Key Fragment: Loss of -OCH3 (31 Da) vs loss of -OH (17 Da) or -H2O (18 Da) from the parent.
Biological Implications & Toxicity[6]
Prodrug Potential vs. Impurity Risk
While methyl esters are often used as prodrugs to enhance corneal permeability (lipophilicity allows better penetration of the corneal epithelium), Olopatadine Methyl Ester is strictly regulated as an impurity in commercial formulations.
-
Corneal Permeability: The ester is significantly more lipophilic (LogP > 3) than the parent. If present, it would penetrate the eye rapidly.
-
Metabolic Fate: Once inside the ocular tissue or systemic circulation, ubiquitous esterases (e.g., carboxylesterases) would rapidly hydrolyze the methyl ester back to the active Olopatadine acid.
-
Toxicity: There are no specific reports of high toxicity for the methyl ester distinct from the parent, but "unqualified" impurities must be kept below ICH Q3B thresholds (typically <0.2% or <0.5% depending on dose).
Regulatory Limit (General ICH Q3B):
-
Reporting Threshold: 0.1%
-
Identification Threshold: 0.2% (for max daily dose > 10mg - though eye drops are lower dose, thresholds are stringent).
-
Qualification Threshold: 0.5% (or lower for ocular products).
References
-
Oshima, E., et al. (1992). "Synthesis and antiallergic activity of 11-(aminoalkylidene)-6,11-dihydrodibenz[b,e]oxepin derivatives." Journal of Medicinal Chemistry.
-
ICH Harmonised Tripartite Guideline. (2006). "Impurities in New Drug Products Q3B(R2)." International Council for Harmonisation.
-
PubChem Compound Summary. (2025). "Olopatadine Methyl Ester."[3][4][5][6][7][8][9] National Center for Biotechnology Information.
-
Basniwal, P.K., et al. (2014). "Intrinsic Stability Study and Forced Degradation Profiling of Olopatadine Hydrochloride by RP-HPLC-DAD-HRMS Method." Journal of Pharmaceutical Analysis.
-
United States Pharmacopeia (USP). (2024). "Olopatadine Hydrochloride Monograph: Related Compounds." USP-NF.
Sources
- 1. EP2145882A1 - Process for obtaining olopatadine and intermediates - Google Patents [patents.google.com]
- 2. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 3. venkatasailifesciences.com [venkatasailifesciences.com]
- 4. clearsynth.com [clearsynth.com]
- 5. cleanchemlab.com [cleanchemlab.com]
- 6. agnitio.co.in [agnitio.co.in]
- 7. pharmaffiliates.com [pharmaffiliates.com]
- 8. Olopatadine Methyl Ester - SRIRAMCHEM [sriramchem.com]
- 9. Olopatadine Methyl Ester | 113805-71-3 - Coompo [coompo.com]
